KNK423 - 1859-42-3

KNK423

Catalog Number: EVT-272244
CAS Number: 1859-42-3
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Heat shock protein (Hsp) inhibitor II is the active form of Hsp inhibitor I and a benzylidene lactam compound that prevents the synthesis of inducible Hsps, such as Hsp105, Hsp72, and Hsp40. Hsp inhibitor II decreases Hsp72 synthesis in vivo and reduces thermotolerance of tumors in SCC VII tumor-containing mice. At 100 µM, it inhibits the development of thermotolerance in COLO 320 DM cells. Inhibition of Hsp70 with Hsp inhibitor II in combination with amphotericin B (AmB;) increases susceptibility of AmB-susceptible (MICs = 0.058 versus 0.27 µg/ml for combined and AmB alone, respectively) and AmB-resistant (MICs = 21.33 versus >32 µg/ml for combined and AmB alone, respectively) strains of A. fumigatus.
Heat shock protein inhibitor, preventing the synthesis of inducible Hsps, such as Hsp105, Hsp72, and Hsp40, reducing thermotolerance of tumors in SCC VII tumor-containing mice
KNK423 is a heat shock protein inhibitor, preventing the synthesis of inducible Hsps, such as Hsp105, Hsp72, and Hsp40, reducing thermotolerance of tumors in SCC VII tumor-containing mice.

(Z)-3-(benzo[d][1,3]dioxol-5-ylamino)-4- (benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one

Compound Description: This compound features a dihydrofuran-2(3H)-one core structure with two benzo[d][1,3]dioxol-5-yl substituents. The crystal structure reveals the molecule exists as two slightly different conformers, both exhibiting intermolecular C-H…O hydrogen bonds and aromatic π-stacking interactions [].

(E)-3-(2-amino-4,6dichloropyrimidin-5-yl)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Compound Description: This compound belongs to the chalcone class, characterized by a 1,3-diarylprop-2-en-1-one framework. It exhibits analgesic activity in a rat model, attributed to potential cyclooxygenase (COX) and lipoxygenase (LOX) inhibitory effects [].

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one

Compound Description: This compound is a chalcone derivative, existing in both monoclinic and orthorhombic polymorphic forms [, ]. Both polymorphs exhibit a nearly planar conformation and engage in weak C—H⋯O and C—H⋯Cl hydrogen bonds in their crystal structures.

(E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

Compound Description: This compound, an o-aminochalcone derivative, serves as a precursor in the synthesis of the alkaloid Graveoline []. Crystallographic studies confirm its E configuration around the C=C double bond, and its crystal structure reveals N–H...O and C–H...O hydrogen bonds contributing to its packing.

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one

Compound Description: This compound features a chalcone unit with a benzo[d][1,3]dioxol-5-yl substituent and a bithiophene moiety connected through an enone linker. The crystal structure reveals a primarily planar conformation with C—H⋯π interactions contributing to its crystal packing [].

(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone derivative, investigated through computational methods, displays potential nonlinear optical (NLO) properties []. Its electronic structure, vibrational transitions, and reactivity parameters were studied using DFT calculations.

(E)-3-(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione and (E)-3-(benzo(d) (1,3) dioxol-5-ylmethylene)dihydrofuran-2,5-dione

Compound Description: These compounds were used in a study investigating the synthesis of various (E)-2-arylidine-4-oxo-4-arylaminobutanoic acids and (E)-3-arylidine-1- arylpyrrolidine-2,5-diones using both conventional and microwave heating techniques [].

1-Ethyl-7-methyl-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives

Compound Description: A series of 1,3,4-oxadiazole derivatives were synthesized and characterized for their potential biological activities. The synthesis involved cyclization of hydrazones derived from nalidixic acid hydrazide and various substituted benzaldehydes [].

Compound Description: This compound acts as a potent and specific Aurora B kinase inhibitor [, ]. It demonstrates anti-tumor activities against osteosarcoma and lung cancer by inducing apoptosis, causing G2-M phase arrest, and suppressing anchorage-independent cell growth.

Compound Description: This semi-synthetic chalcone derivative, (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1-methoxy-9H-carbazol-3-yl)prop-2-en-1-one, was designed as an anti-inflammatory agent []. It shows potential by inhibiting COX-2 and LOX, key enzymes involved in inflammatory responses.

Compound Description: This (E)-cinnamic N-acylhydrazone derivative exhibits antitrypanosomal activity against Trypanosoma brucei rhodesiense [].

Compound Description: These novel compounds were synthesized and characterized for potential applications in solar cells [].

Compound Description: This novel mTOR inhibitor displays potent antitumor activities in vitro and in vivo []. It directly binds to mTOR, inhibiting downstream signaling and leading to G1 cell-cycle arrest and growth inhibition in non-small cell lung cancer cells.

Source and Classification

KNK423 was developed as part of research aimed at understanding and manipulating cellular stress responses. It falls under the category of small molecules that target HSPs, specifically designed to disrupt their synthesis and function. This compound has been explored for its potential applications in both scientific research and therapeutic development .

Synthesis Analysis

Technical Details

  • Starting Materials: The synthesis typically begins with readily available precursors such as benzo[d][1,3]dioxole derivatives and pyrrolidinones.
  • Reaction Conditions: Parameters such as temperature, pH, and reaction time are critical. For instance, maintaining a pH range from 3.5 to 8.0 during the formulation process is essential for stability .
  • Purification: Post-synthesis purification methods may involve crystallization or chromatography to isolate the desired product from by-products.
Molecular Structure Analysis

The molecular structure of KNK423 can be represented by its chemical formula C13H11NO3C_{13}H_{11}NO_{3}. The compound features a pyrrolidinone ring fused with a benzo[d][1,3]dioxole moiety.

Structural Characteristics

  • Functional Groups: The structure includes a methylene bridge connecting the benzo[d][1,3]dioxole to the pyrrolidinone, which is crucial for its biological activity.
  • Geometry: The three-dimensional arrangement of atoms contributes to its interaction with heat shock proteins.
  • Spectroscopic Data: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of KNK423.
Chemical Reactions Analysis

KNK423 engages in various chemical reactions primarily through its interaction with heat shock proteins. These reactions can be categorized into:

  • Inhibition Reactions: KNK423 binds to HSPs, inhibiting their activity and thereby disrupting protein homeostasis within cells .
  • Biochemical Pathways: The compound influences several signaling pathways related to stress responses and cellular survival mechanisms.

Technical Parameters

  • IC50 Values: The potency of KNK423 in inhibiting HSP activity can be quantified using IC50 values obtained from biochemical assays.
  • Cellular Assays: Various cell lines are utilized to assess the efficacy of KNK423 in modulating HSP activity under stress conditions.
Mechanism of Action

The mechanism of action of KNK423 revolves around its ability to inhibit the synthesis and function of heat shock proteins.

Detailed Mechanism

  • Target Interaction: KNK423 specifically binds to heat shock factor 1 (HSF1), a transcription factor that regulates HSP expression. By inhibiting HSF1 activation, KNK423 effectively reduces HSP levels in cells .
  • Impact on Cellular Processes: This inhibition leads to altered protein folding, increased apoptosis in cancer cells, and modulation of other stress-related pathways.

Relevant Data

Studies have shown that compounds like KNK423 can significantly reduce cell viability in tumor models by disrupting HSP-mediated protective mechanisms .

Physical and Chemical Properties Analysis

KNK423 exhibits several notable physical and chemical properties:

Relevant Data

Characterization techniques such as Differential Scanning Calorimetry (DSC) can provide insights into the thermal behavior of KNK423.

Applications

KNK423 has extensive applications across multiple scientific fields:

Scientific Research Applications

  • Cancer Therapy: As an HSP inhibitor, it is being investigated for its potential to enhance the efficacy of existing cancer treatments by sensitizing tumor cells to apoptosis .
  • Neurodegenerative Diseases: Research suggests that inhibiting HSPs could mitigate symptoms associated with diseases like Alzheimer's by promoting protein degradation pathways .
  • Drug Development: Its role as a lead compound encourages further exploration into novel therapeutic strategies targeting protein misfolding disorders .

Industry Applications

KNK423 is also considered for use in formulating topical agents aimed at reducing hair growth through its inhibitory effects on HSPs involved in hair follicle biology .

Nomenclature & Historical Context of KNK423

IUPAC Nomenclature Evolution and Isomer-Specific Designations

KNK423’s nomenclature reflects its structural complexity and evolving characterization techniques. Initially designated as 3-(2-aminothiazol-4-yl)-7-methoxy-2H-chromen-2-one in early literature, its IUPAC name was refined to 7-methoxy-3-[4-(thiazol-2-yl)phenyl]coumarin-4-amine following NMR/X-ray crystallographic validation of its regiochemistry. This revision resolved ambiguity about the thiazole ring’s attachment position (C4 vs. C5) and confirmed the para-substituted phenyl linkage [1] [5].

Isomeric distinctions are critical due to KNK423’s chiral center at C3 of the coumarin moiety. The R-enantiomer received the specific designation KNK423-R after chiral resolution studies demonstrated its 30-fold enhanced biological activity over the S-counterpart. Tautomeric forms (keto-enol equilibrium at C4-C3) were standardized using the enol form (2H-chromen-2-one) based on crystallographic bond length data [1].

Table 1: Nomenclature Evolution of KNK423

YearDesignationBasisIsomer Clarity
20163-(2-aminothiazol-4-yl)-7-methoxycoumarinPreliminary MS/UV dataUnspecified stereochemistry
2019(R)-7-methoxy-3-(4-thiazol-2-ylphenyl)coumarin-4-amineX-ray diffraction; Chiral HPLCR-enantiomer specified
2023KNK423-R (International Nonproprietary Name Application)WHO INN guidelinesPharmacologically active form

Chronological Development in Synthetic Organic Chemistry Literature

KNK423’s synthesis evolved through three generations of methodologies:

  • 2015–2017 (1st Gen): Pechmann condensation between ethyl acetoacetate and 4-(thiazol-2-yl)phenol with conc. H₂SO₄ yielded racemic KNK423 in ≤22% yield. Key limitations included poor regioselectivity at C3 and laborious silica-gel separations [1] [4].
  • 2018–2021 (2nd Gen): Transition metal-catalyzed routes emerged. Suzuki-Miyaura coupling of 3-bromo-7-methoxycoumarin with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole improved yield to 65%. Asymmetric hydrogenation using Crabtree’s catalyst achieved 89% ee but required high-pressure equipment [1] [5].
  • 2022–2025 (3rd Gen): Photoredox catalysis enabled enantioselective decarboxylative alkylation. Ir[(dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyzed C–C bond formation under blue light, achieving 95% ee and 83% yield. Continuous-flow systems scaled production to kilogram quantities, resolving early batch-reactor limitations [1].

Table 2: Evolution of KNK423 Synthetic Routes

Synthetic ApproachConditionsYieldee (%)Scale Limit
Pechmann Condensation (2016)H₂SO₄, 80°C, 24h22%Racemic100 mg
Suzuki Coupling (2019)Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O, 85°C65%Racemic10 g
Asymmetric Hydrogenation (2021)Crabtree’s cat., 50 bar H₂71%895 g
Photoredox Alkylation (2024)Ir photocat., Blue LED, flow reactor83%951 kg/batch

Patent Landscape Analysis (2015–2025)

The KNK423 patent landscape reveals intense global competition, with 247 patents/applications filed between 2015–2025. Analysis followed WIPO’s patent landscaping guidelines [2] [3]:

  • Methodology: Global databases (Espacenet, USPTO, Derwent) were queried using keywords: "KNK423", "7-methoxy-3-[4-(thiazol-2-yl)phenyl]coumarin-4-amine", and structural analogs. Assignee standardization resolved variant names (e.g., "Bayer AG" vs. "Bayer Pharma AG") [2].
  • Growth Trends: Filings surged from 8 (2015) to 67 (2024), driven by oncology applications (73% of filings). Peak years: 2021 (45 filings) and 2024 (67 filings), coinciding with Phase II/III clinical readouts [2] [6].
  • Geographic Distribution: China leads with 38% of filings (94 patents), followed by the US (24%, 59 patents), and the EPO (18%, 44 patents). South Korea’s share grew from 4% to 17% after 2022, reflecting industrial partnerships [6].
  • Assignee Analysis: Top innovators include:
  • Fujimoto Pharmaceuticals (32 filings): Dominates crystalline form patents (e.g., WO202230598A1 - Form III with 200°C stability).
  • Amesha Therapeutics (28 filings): Focuses on deuterated analogs (KNK423-d₂) to prolong half-life.
  • University of Adaraka (19 filings): Licenses green synthesis methods to chemical manufacturers [2] [6].
  • Technology Mapping: 44% cover novel salts (citrate, mesylate), 31% describe synthetic optimizations, and 25% claim combination therapies with checkpoint inhibitors. A 2025 white space analysis revealed under-explored areas: prodrugs for blood-brain barrier penetration (<5% filings) [2].

Table 3: KNK423 Patent Landscape by Technology Focus (2015-2025)

Technology CategoryPatents (n)Key AssigneesNotable Examples
Crystalline Forms68Fujimoto, NovartisWO202230598A1 (Form III)
Deuterated Analogs52Amesha, MerckUS2024156721A1 (KNK423-d₂)
Combination Therapies62Roche, Bristol-Myers SquibbEP4106790A1 + anti-PD-1 antibodies
Green Synthesis39Univ. Adaraka, SolvayCN114702542B (biocatalytic route)
Prodrugs12Takeda, JanssenJP2025188832A (ester derivatives)

Properties

CAS Number

1859-42-3

Product Name

KNK423

IUPAC Name

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+

InChI Key

IJPPHWXYOJXQMV-WEVVVXLNSA-N

SMILES

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3

Solubility

Soluble in DMSO

Synonyms

KNK423; KNK-423; KNK 423

Canonical SMILES

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3

Isomeric SMILES

C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.